molecular formula C6H7BN2OS B092951 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol CAS No. 17303-85-4

2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol

Cat. No. B092951
CAS RN: 17303-85-4
M. Wt: 166.01 g/mol
InChI Key: INRKZZPBRNDLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, also known as MDL-73811, is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity.

Mechanism Of Action

The exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and proliferation. The compound has been shown to bind to specific receptors and enzymes, leading to the modulation of their activity and downstream signaling pathways.

Biochemical And Physiological Effects

2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have a significant impact on various biochemical and physiological processes in the body. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its unique structure, which makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. The compound has also been shown to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol. One area of focus could be the optimization of the compound's structure to improve its pharmacokinetic properties and reduce toxicity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol and identify potential targets for drug development. Finally, the compound could be further evaluated for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol is a boron-containing heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its promising biological activities. The compound has a unique structure that makes it a potential candidate for the development of novel drugs with improved efficacy and selectivity. While there is still much to be learned about the exact mechanism of action of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol, the compound has already shown significant potential for a wide range of scientific applications.

Synthesis Methods

The synthesis of 2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol involves the condensation of 2-aminothiophenol and 1,2-dibromoethane in the presence of boron trifluoride etherate as a catalyst. The resulting product is then treated with sodium hydroxide to yield the final compound. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.

Scientific Research Applications

2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

properties

CAS RN

17303-85-4

Product Name

2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol

Molecular Formula

C6H7BN2OS

Molecular Weight

166.01 g/mol

IUPAC Name

1-hydroxy-2-methylthieno[2,3-d]diazaborinine

InChI

InChI=1S/C6H7BN2OS/c1-9-7(10)6-5(4-8-9)2-3-11-6/h2-4,10H,1H3

InChI Key

INRKZZPBRNDLSX-UHFFFAOYSA-N

SMILES

B1(C2=C(C=CS2)C=NN1C)O

Canonical SMILES

B1(C2=C(C=CS2)C=NN1C)O

synonyms

2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol

Origin of Product

United States

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